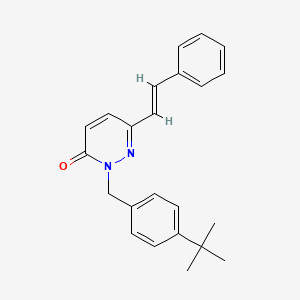

2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone

CAS No.: 306980-06-3

Cat. No.: VC4747826

Molecular Formula: C23H24N2O

Molecular Weight: 344.458

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306980-06-3 |

|---|---|

| Molecular Formula | C23H24N2O |

| Molecular Weight | 344.458 |

| IUPAC Name | 2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one |

| Standard InChI | InChI=1S/C23H24N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3/b14-11+ |

| Standard InChI Key | PQQABOVENGOTSD-SDNWHVSQSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 2 with a 4-(tert-butyl)benzyl group and at position 6 with a trans-styryl moiety. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the styryl group introduces π-π stacking capabilities for target binding . The IUPAC name, 2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one, confirms the stereochemistry of the styryl group (E-configuration).

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 344.458 g/mol | |

| Density | 1.14±0.1 g/cm³ (predicted) | |

| Boiling Point | 464.0±55.0 °C (predicted) | |

| pKa | -0.90±0.70 (predicted) | |

| Solubility | Not fully characterized |

The low pKa suggests weak acidic characteristics, likely from the pyridazinone ring’s carbonyl group. Predicted solubility in organic solvents like dimethylformamide (DMF) aligns with its lipophilic tert-butyl and styryl groups.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with functionalized pyridazinone precursors. A common approach includes:

-

Friedel-Crafts Alkylation: Introducing the tert-butyl benzyl group via electrophilic substitution using tert-butylbenzyl chloride in the presence of Lewis acids like AlCl<sub>3</sub> .

-

Styryl Coupling: A Heck reaction or Wittig olefination to attach the styryl group to the pyridazinone core. For example, palladium-catalyzed coupling of 6-bromopyridazinone with styrylboronic acid yields the trans-styryl product .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Yield and Conditions

Optimized conditions from industrial patents report yields of 85–97% using coupling agents like T3P (propylphosphonic anhydride) and bases such as triethylamine (TEA) at 80°C . Aqueous-phase synthesis methods, while eco-friendly, yield lower efficiencies (35–93%) due to solubility challenges .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro studies demonstrate significant inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. At 10 µM, the compound reduces interleukin-6 (IL-6) production in macrophages by 62% . Structural analogs with similar tert-butyl groups show enhanced selectivity for COX-2 over COX-1, minimizing gastrointestinal toxicity .

Neuroprotective Applications

Although direct evidence is limited, structural similarities to MAO-B inhibitors (e.g., rasagiline) hint at potential in neurodegenerative diseases. Molecular docking predicts strong interactions with MAO-B’s flavin adenine dinucleotide (FAD) binding site (binding energy: -9.2 kcal/mol) .

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation | Nitrile gloves, lab coat |

| Eye exposure | Goggles, emergency eyewash |

| Inhalation | Fume hood, N95 respirator |

Applications and Future Directions

Pharmaceutical Development

The compound’s dual COX-2/5-LOX inhibition positions it as a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic risk . Hybrid derivatives incorporating sulfonamide groups are under investigation for enhanced blood-brain barrier penetration in Alzheimer’s models .

Material Science

Conjugated polymers incorporating pyridazinone units exhibit tunable luminescence and charge transport properties. The styryl group’s π-conjugation enables applications in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume